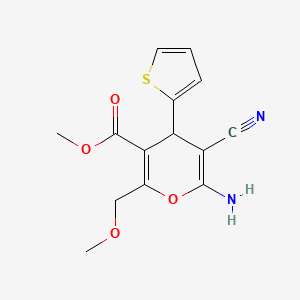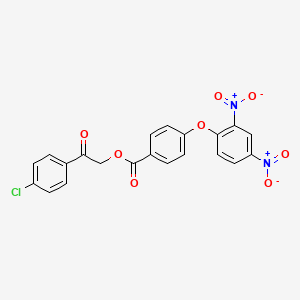![molecular formula C32H22ClN3O4 B11532880 1-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11532880.png)
1-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{(E)-[(3-CHLORO-2-METHYLPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a unique structure It is characterized by the presence of multiple aromatic rings and functional groups, including a nitro group, a chloro group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(E)-[(3-CHLORO-2-METHYLPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves several steps. One common method includes the reaction of 4-nitroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of ethanol and glacial acetic acid. The mixture is refluxed for several hours, followed by evaporation of the solvent to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{(E)-[(3-CHLORO-2-METHYLPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group results in various substituted derivatives.
Scientific Research Applications
1-{(E)-[(3-CHLORO-2-METHYLPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{(E)-[(3-CHLORO-2-METHYLPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol
- (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol
Uniqueness
1-{(E)-[(3-CHLORO-2-METHYLPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6650~2,7~0~9,14~
Properties
Molecular Formula |
C32H22ClN3O4 |
|---|---|
Molecular Weight |
548.0 g/mol |
IUPAC Name |
1-[(3-chloro-2-methylphenyl)iminomethyl]-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C32H22ClN3O4/c1-18-23(33)13-8-14-24(18)34-17-32-21-11-4-2-9-19(21)27(20-10-3-5-12-22(20)32)28-29(32)31(38)35(30(28)37)25-15-6-7-16-26(25)36(39)40/h2-17,27-29H,1H3 |
InChI Key |
RGHLGWFSAQHTCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=CC23C4C(C(C5=CC=CC=C52)C6=CC=CC=C36)C(=O)N(C4=O)C7=CC=CC=C7[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(4-iodophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11532797.png)
![4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11532815.png)
![N'-[(E)-(2-iodophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11532816.png)
![N-{1-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B11532817.png)
![4-{[(E)-(4-hydroxy-3-iodo-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11532832.png)
![N'-{(E)-[3-methoxy-4-(2-propynyloxy)phenyl]methylidene}octanohydrazide](/img/structure/B11532833.png)
![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B11532839.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B11532843.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11532849.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B11532872.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11532877.png)
![4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11532885.png)


